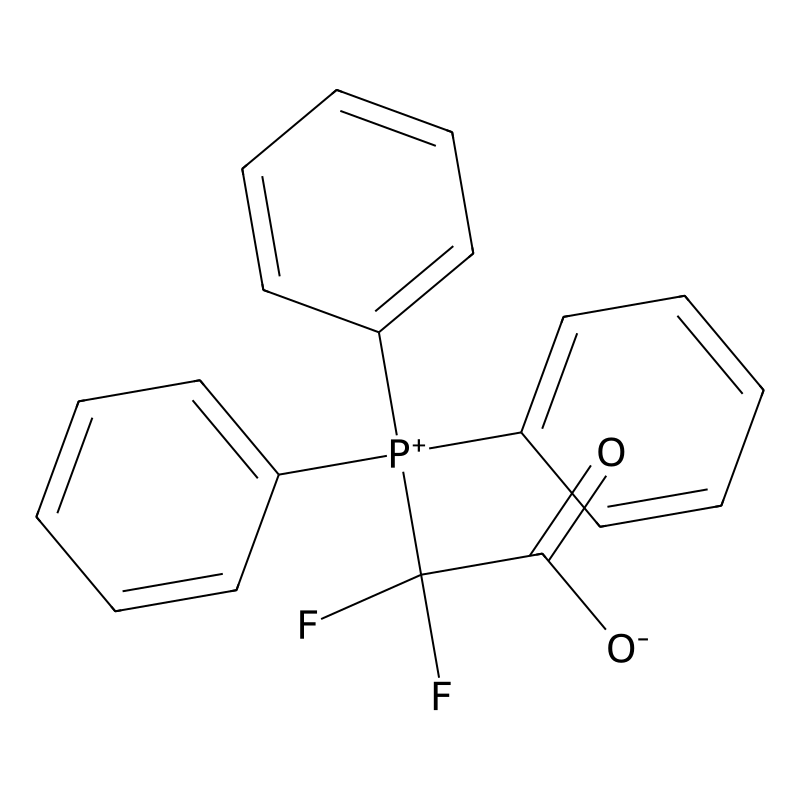

(Triphenylphosphonio)difluoroacetate

Content Navigation

Classical difluorocarbene sources like ClCF2COONa and TMSCF3 impose hygroscopic weighing errors, harsh initiator side reactions, and thermal degradation. PDFA overcomes these as a free-flowing crystalline inner salt. • Shelf-stable solid with indefinite storage. • Neutral thermal decarboxylation at 80-100 °C releases :CF2 without external bases or initiators. • Precise stoichiometric control for Wittig gem-difluoroolefination and cyclopropanation. Ensures batch reproducibility and high functional group tolerance in late-stage API synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

(Triphenylphosphonio)difluoroacetate (CAS: 1449521-05-4), commonly referred to as PDFA, is a highly specialized phosphobetaine inner salt utilized as a premium difluorocarbene (:CF2) and difluoromethylene ylide (Ph3P+CF2-) precursor. In procurement and process chemistry, PDFA is prioritized over classical fluorinating gases and highly hygroscopic salts due to its shelf-stable, free-flowing crystalline nature. It enables precise stoichiometric control and undergoes neutral, thermal decarboxylation to release reactive fluorinated species without the need for harsh chemical initiators, external bases, or extreme heating. This makes it an indispensable reagent for late-stage fluorination, Wittig-type gem-difluoroolefination, and the synthesis of complex fluorinated active pharmaceutical ingredients (APIs) where substrate integrity is paramount [1].

Research Fit

Substituting PDFA with older, generic difluorocarbene sources like sodium chlorodifluoroacetate (ClCF2COONa) or the Ruppert-Prakash reagent (TMSCF3) introduces severe processability and yield liabilities. ClCF2COONa is highly hygroscopic and deliquescent, making accurate large-scale weighing difficult, and requires extreme thermal activation (160–190 °C) that degrades sensitive substrates and promotes unwanted carbene dimerization [1]. Conversely, TMSCF3 requires chemical initiators (such as fluoride ions or alkoxides) to release :CF2, which can trigger side reactions or over-fluorination in highly functionalized molecules [2]. PDFA’s unique inner-salt architecture bypasses these issues entirely, allowing for additive-free, neutral activation at mild temperatures (80–100 °C), thereby ensuring batch-to-batch reproducibility and protecting sensitive functional groups during complex API synthesis[3].

Substitution Risk

References

- [1] Amii, H. et al. 'The preparation and properties of 1,1-difluorocyclopropane derivatives.' Beilstein Journal of Organic Chemistry 2021, 17, 25.

- [2] Xiao, J.-C. et al. 'A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis.' Accounts of Chemical Research 2024, 57, 5, 715–729.

- [3] Xiao, J.-C. et al. 'Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts.' Accounts of Chemical Research 2020, 53, 8, 1498–1510.

Mild Thermal Activation for Sensitive Substrates

PDFA generates difluorocarbene via neutral thermal decarboxylation at mild temperatures (80–100 °C) without any additives. In direct contrast, traditional salts like sodium chlorodifluoroacetate require harsh heating (160–190 °C) in high-boiling solvents (e.g., diglyme) to achieve the same carbene release, which frequently leads to substrate degradation and carbene dimerization[1].

| Evidence Dimension | Activation Temperature |

| Target Compound Data | 80–100 °C (Additive-free) |

| Comparator Or Baseline | Sodium chlorodifluoroacetate (160–190 °C) |

| Quantified Difference | 60–110 °C reduction in processing temperature |

| Conditions | Thermal generation of :CF2 in organic solvents |

Lowering the activation temperature by over 60 °C prevents the thermal degradation of complex, late-stage pharmaceutical intermediates, improving overall isolated yields.

Superior Moisture Stability and Handling

For industrial scale-up, reagent stability directly impacts stoichiometric accuracy. PDFA is a bench-stable, free-flowing white solid that is insensitive to ambient air and moisture. Conversely, the baseline comparator, sodium chlorodifluoroacetate, is highly hygroscopic and deliquescent, requiring specialized dry-room handling and inert atmosphere storage to prevent rapid degradation and clumping[1].

| Evidence Dimension | Moisture Sensitivity / Handling |

| Target Compound Data | Non-hygroscopic, bench-stable solid |

| Comparator Or Baseline | Sodium chlorodifluoroacetate (Highly hygroscopic and deliquescent) |

| Quantified Difference | Elimination of specialized dry-handling requirements |

| Conditions | Ambient laboratory and manufacturing storage conditions |

Elimating the need for strict anhydrous handling reduces manufacturing overhead and prevents batch failures caused by moisture-induced stoichiometric inaccuracies.

Avoidance of Over-Fluorination in Lactam Synthesis

In the synthesis of medicinally relevant alpha-fluoro-gamma-lactams, conventional electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) results in poor diastereomeric ratios (<2:1) and significant over-fluorination to the alpha,alpha-difluoro byproduct. Utilizing PDFA as a difluorocarbene source avoids these electrophilic reagents entirely, providing high stereocontrol and eliminating the over-fluorination pathway [1].

| Evidence Dimension | Reaction Selectivity / Byproduct Formation |

| Target Compound Data | High stereocontrol, no over-fluorination |

| Comparator Or Baseline | NFSI (Poor dr <2:1, significant alpha,alpha-difluoro byproduct) |

| Quantified Difference | Complete suppression of over-fluorination and improved diastereomeric ratio |

| Conditions | Synthesis of alpha-fluoro-gamma-lactams from secondary amines |

High selectivity eliminates the need for costly downstream chromatographic purification and epimerization steps, streamlining API production.

Dual-Mode Reactivity Consolidating Supply Chains

Unlike standard difluorocarbene sources (e.g., TMSCF3 or TFDA) which only generate :CF2, PDFA sequentially acts as both a mild Wittig ylide (Ph3P+CF2-) and a free difluorocarbene source upon heating. This allows PDFA to directly perform Wittig gem-difluoroolefination on aldehydes and ketones without the need to procure and mix separate phosphine reagents with hazardous halocarbons [1].

| Evidence Dimension | Reactive Intermediate Capability |

| Target Compound Data | Generates both Ph3P+CF2- (ylide) and :CF2 (carbene) |

| Comparator Or Baseline | TMSCF3 / TFDA (Generates only :CF2 or CF3-) |

| Quantified Difference | 2-in-1 reagent functionality |

| Conditions | Olefination and cyclopropanation reaction pathways |

Procuring a single, dual-mode reagent simplifies inventory, reduces the number of synthetic steps, and eliminates the handling of toxic halocarbon precursors.

Late-Stage Difluoromethylation of Sensitive APIs

Because PDFA activates under mild, neutral thermal conditions (80–100 °C) without requiring harsh bases or chemical initiators, it is the optimal procurement choice for the late-stage introduction of difluoromethyl or difluoromethoxy groups into highly functionalized, thermally sensitive pharmaceutical intermediates [1].

Streamlined Wittig gem-Difluoroolefination

PDFA acts as a direct source of the Ph3P+CF2- ylide, making it highly effective for converting aldehydes and ketones into 1,1-difluoroalkenes. This application bypasses the traditional, hazardous requirement of mixing triphenylphosphine with ozone-depleting freons or toxic halocarbons in the reactor [1].

Scalable Difluorocyclopropanation

For the synthesis of fluorinated cyclopropanes, PDFA's non-hygroscopic, free-flowing solid nature allows for highly reproducible stoichiometric scaling. It avoids the severe moisture-handling liabilities and high-temperature dimerization issues associated with sodium chlorodifluoroacetate, ensuring consistent yields in industrial settings [2].

Application Fit Matrix

References

- [1] Xiao, J.-C. et al. 'Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts.' Accounts of Chemical Research 2020, 53, 8, 1498–1510.

- [2] Amii, H. et al. 'The preparation and properties of 1,1-difluorocyclopropane derivatives.' Beilstein Journal of Organic Chemistry 2021, 17, 25.

XLogP3

Explore Compound Types